![molecular formula C23H23N5O3S B2506649 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide CAS No. 1251619-17-6](/img/structure/B2506649.png)
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a triazolo[4,3-a]pyrazin-2(3H)-one, a sulfanyl group attached to a 2,4-dimethylphenyl ring, and an acetamide group attached to a 4-methoxybenzyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The presence of the triazolo[4,3-a]pyrazin-2(3H)-one ring system suggests that the compound could have interesting electronic and steric properties. The sulfanyl group could potentially act as a nucleophile in reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions including nucleophilic substitution and redox reactions .Applications De Recherche Scientifique
Thermal Infrared Measurement and Ecosystem Health
Research involving substituted [1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in complexity to the compound , has shown their utility in the context of herbicidal activity, which indirectly contributes to ecosystem health management by targeting specific vegetation without harming the surrounding flora. These compounds, by controlling unwanted vegetation, can maintain the balance within ecosystems, preventing the overgrowth of invasive species that might otherwise threaten plant diversity and ecosystem stability M. Moran, 2003.
Antioxidant and α-Glucosidase Inhibitory Activities
Another study on Schiff bases containing 1,2,4-triazole and pyrazole rings, which share a resemblance to the core structure of the compound in focus, revealed significant antioxidant and α-glucosidase inhibitory activities. These properties are crucial for exploring new therapeutic agents for managing oxidative stress-related diseases and diabetes. The study's findings contribute to the broader understanding of how such chemical frameworks could be harnessed for their biological activities R. Pillai et al., 2019.
Fungicidal Activity
The synthesis and fungicidal activity of compounds involving [1,2,4]triazolo and thiadiazole rings were explored, highlighting the potential of these chemical structures in developing new fungicides. Such studies underscore the importance of structural modifications in enhancing biological activity against specific fungal pathogens, contributing to agriculture and pharmaceutical industries E. M. El-Telbani et al., 2007.
Antibacterial Activity
Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]oxadiazole framework have been synthesized and evaluated for their antibacterial activity against various bacteria strains. This line of research is crucial for discovering new antibiotics in the face of rising antibiotic resistance. Understanding how the structural elements of these compounds influence their antibacterial efficacy can guide the design of more potent antibiotics C. S. Reddy et al., 2013.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their antiviral and antimicrobial activities . Therefore, it’s plausible that this compound may also interact with similar targets involved in viral replication or bacterial growth.
Mode of Action
Based on the structural similarity to [1,2,4]triazolo[4,3-a]quinoxaline derivatives, it can be hypothesized that this compound may interact with its targets through aromatic nucleophilic substitution . This interaction could potentially inhibit the function of the target, leading to antiviral or antimicrobial effects.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antiviral and antimicrobial activities . This suggests that the compound may affect pathways related to viral replication or bacterial growth.
Pharmacokinetics
Compounds with similar structures have been shown to exhibit cytotoxicity at certain concentrations , suggesting that they are absorbed and distributed within the body
Result of Action
Based on the structural similarity to [1,2,4]triazolo[4,3-a]quinoxaline derivatives, it can be hypothesized that this compound may exhibit antiviral and antimicrobial activities . This could potentially result in the inhibition of viral replication or bacterial growth at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-15-4-9-19(16(2)12-15)32-22-21-26-28(23(30)27(21)11-10-24-22)14-20(29)25-13-17-5-7-18(31-3)8-6-17/h4-12H,13-14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHINRXHJVKHLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

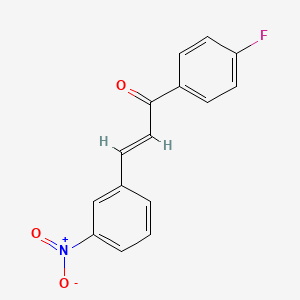


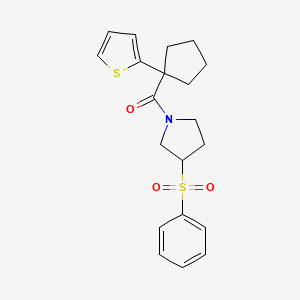
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2506572.png)
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2506573.png)
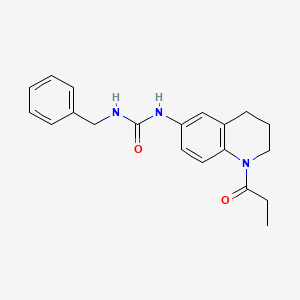
![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)

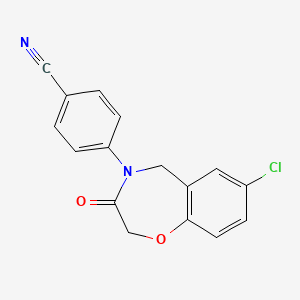
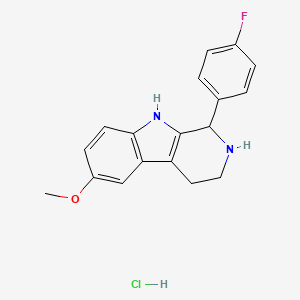
![5-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(2-fluoro-5-methylphenyl)-2-thioxo-6-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506583.png)

